2-(1-Bromoethyl)pyrazine
Overview
Description
2-(1-Bromoethyl)pyrazine is a nitrogen-containing heterocyclic compound . It belongs to the class of diazines and is a symmetrical molecule with the chemical formula C4H4N2 .
Synthesis Analysis
The synthesis of pyrazine derivatives has been studied extensively. For instance, 2-(1-Bromoethyl)pyrazine can be obtained as a minor product from reactions of S-nucleophiles with 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile . Other synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 2-(1-Bromoethyl)pyrazine comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .Chemical Reactions Analysis
Pyrazines, including 2-(1-Bromoethyl)pyrazine, have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .Physical And Chemical Properties Analysis
From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point and a boiling point .Scientific Research Applications
Pharmaceuticals
Pyrrolopyrazine, a compound that contains pyrrole and pyrazine rings like “2-(1-Bromoethyl)pyrazine”, has been employed in various pharmaceutical applications . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Organic Materials
Nitrogen-containing heterocycles, such as “2-(1-Bromoethyl)pyrazine”, have been used in the development of organic materials . These compounds can contribute to the properties of the material, such as its stability, conductivity, and reactivity .
Natural Products
Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life . These compounds can serve as bioactive molecules in these organisms .
Antimicrobial Activity
Pyrrolopyrazine derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .
Anti-inflammatory Activity
Compounds with a pyrrolopyrazine scaffold have demonstrated anti-inflammatory activity . This suggests that “2-(1-Bromoethyl)pyrazine” could potentially be used in the treatment of inflammatory conditions .
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . Therefore, “2-(1-Bromoethyl)pyrazine” might be useful in the development of antiviral drugs .
Antifungal Activity
Pyrrolopyrazine derivatives have also shown antifungal activities . This indicates that “2-(1-Bromoethyl)pyrazine” could potentially be used in the development of antifungal agents .
Antioxidant Activity
Compounds with a pyrrolopyrazine scaffold have demonstrated antioxidant activity . This suggests that “2-(1-Bromoethyl)pyrazine” could potentially be used in the treatment of conditions related to oxidative stress .
Safety And Hazards
Future Directions
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
2-(1-bromoethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMIOALOPQNWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603760 | |
Record name | 2-(1-Bromoethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromoethyl)pyrazine | |
CAS RN |
91920-65-9 | |
Record name | 2-(1-Bromoethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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